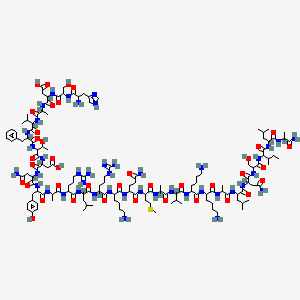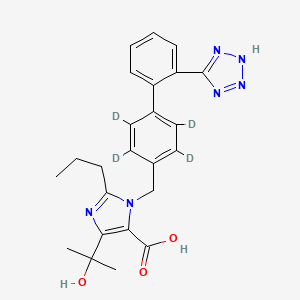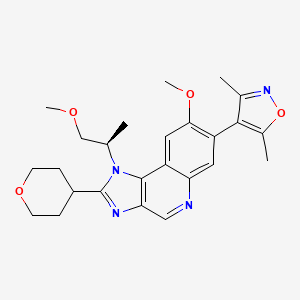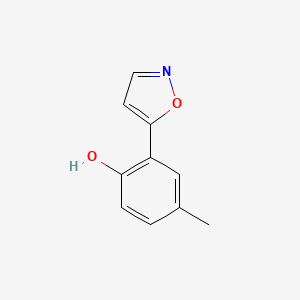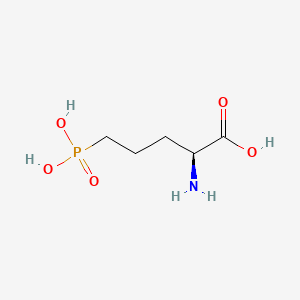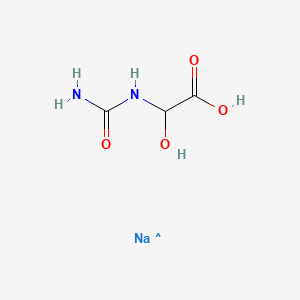
Glyoxylurea sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyoxylurea sodium salt, also known as Ureidoglycolic Acid, is a chemical compound with the linear formula C3H5N2O4Na . It is commonly used in laboratory experiments as a reacting agent for protein modification and protein crosslinking.
Synthesis Analysis
Glyoxylurea sodium salt can be synthesized through the reaction of sodium hydroxide, glyoxylic acid, and urea. The reaction leads to the formation of a white solid that is filtered and washed to obtain the final product. Another study suggests that cyanamide could be a potential phosphate activating agent in the presence of glyoxylate .Molecular Structure Analysis
The molecular weight of Glyoxylurea sodium salt is 156.07 . The SMILES string representation of its structure is [Na].NC(=O)NC(O)C(O)=O .Chemical Reactions Analysis
Glyoxylurea sodium salt is involved in various chemical reactions. For instance, it reacts with glycolaldehyde to form 2-aminooxazole, which is a precursor for the synthesis of nucleotides . It also undergoes phosphate-catalyzed hydration to urea .Physical And Chemical Properties Analysis
Glyoxylurea sodium salt is a white powder with a molecular weight of 156.07 . It has a melting point around 360 °C, and it dissolves in water at a concentration of 50mg/ml.Aplicaciones Científicas De Investigación
Tumor Promoting Potential : Glyoxal, a related compound, has been tested for tumor-promoting potential in a rat model. Results indicate that glyoxal may exert tumor-promoting activity on rat glandular stomach carcinogenesis (Takahashi et al., 1989).
Diuretic Effects of Herbal Medicines : Research on herbal medicines as diuretics, which includes the study of various compounds affecting sodium excretion, is ongoing. This area of study is relevant for understanding the potential applications of Glyoxylurea sodium salt in managing blood pressure (Wright et al., 2007).
Hair Care Products : Glyoxylic acid, a compound related to Glyoxylurea sodium salt, is used as a safer alternative to formaldehyde in hair straightening products. This research highlights the need for understanding the effects of such compounds on hair fiber (Velasco et al., 2022).
Sodium Batteries Research : Sodium-based batteries, potentially including compounds like Glyoxylurea sodium salt, have been researched for their applications in energy storage, particularly for grid-level requirements (Delmas, 2018).
Cell Cycle Analysis in Cancer Research : Sodium butyrate and hydroxyurea, the latter being structurally related to Glyoxylurea sodium salt, have been studied for their role in inducing ectopic hormone production in cancer cells, influencing cell cycle events (Fallon & Cox, 1979).
Cytotoxicity in Cancer Cells : Various sodium compounds, including those structurally related to Glyoxylurea sodium salt, have been investigated for their potential anticancer properties and their mechanisms of action (Prassas et al., 2011).
Propiedades
InChI |
InChI=1S/C3H6N2O4.Na/c4-3(9)5-1(6)2(7)8;/h1,6H,(H,7,8)(H3,4,5,9); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYKAASGHRMELH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(NC(=O)N)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16219415 | |
CAS RN |
103192-53-6 |
Source


|
| Record name | Acetic acid, [(aminocarbonyl)amino]hydroxy-, monosodium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103192-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

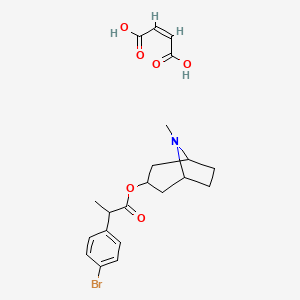
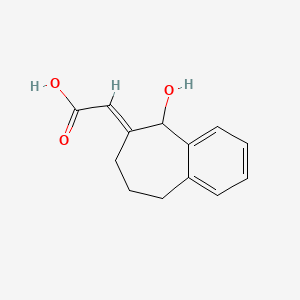
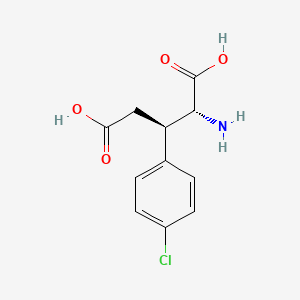

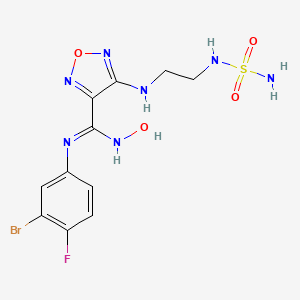
![[Orn8]-Urotensin II](/img/structure/B1139498.png)
